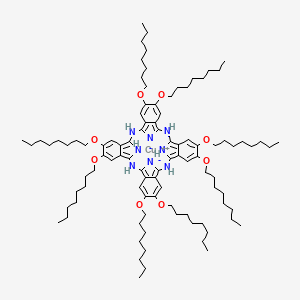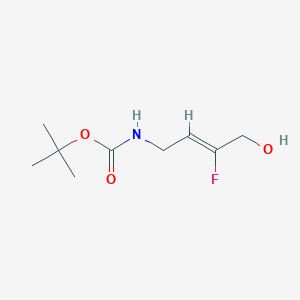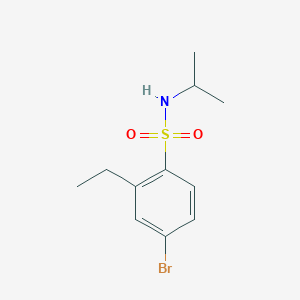
(E)-4-chloro-3-hydroxy-2-quinolin-2-ylbut-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-chloro-3-hydroxy-2-quinolin-2-ylbut-2-enenitrile is an organic compound that features a quinoline ring system with a nitrile group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-chloro-3-hydroxy-2-quinolin-2-ylbut-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Chloro Group: Chlorination of the quinoline ring can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Formation of the But-2-enenitrile Side Chain: The nitrile group can be introduced via a Knoevenagel condensation reaction, where the quinoline derivative reacts with malononitrile in the presence of a base such as piperidine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products:
Oxidation: Formation of 4-chloro-3-quinolin-2-ylbut-2-enone.
Reduction: Formation of 4-chloro-3-hydroxy-2-quinolin-2-ylbut-2-enamine.
Substitution: Formation of 4-amino-3-hydroxy-2-quinolin-2-ylbut-2-enenitrile.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (E)-4-chloro-3-hydroxy-2-quinolin-2-ylbut-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways.
相似化合物的比较
4-chloro-3-hydroxyquinoline: Lacks the but-2-enenitrile side chain.
3-hydroxy-2-quinolin-2-ylbut-2-enenitrile: Lacks the chloro group.
4-chloro-2-quinolin-2-ylbut-2-enenitrile: Lacks the hydroxyl group.
Uniqueness: (E)-4-chloro-3-hydroxy-2-quinolin-2-ylbut-2-enenitrile is unique due to the presence of all three functional groups (chloro, hydroxyl, and nitrile) on the quinoline ring system. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
属性
分子式 |
C13H9ClN2O |
|---|---|
分子量 |
244.67 g/mol |
IUPAC 名称 |
(E)-4-chloro-3-hydroxy-2-quinolin-2-ylbut-2-enenitrile |
InChI |
InChI=1S/C13H9ClN2O/c14-7-13(17)10(8-15)12-6-5-9-3-1-2-4-11(9)16-12/h1-6,17H,7H2/b13-10- |
InChI 键 |
FTNAJERBOLRVSE-RAXLEYEMSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C(=C(/CCl)\O)/C#N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=C(CCl)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(1-Hydroxybutan-2-yl)amino]methyl}phenol](/img/structure/B12084670.png)
![3-[2-(2-Ethoxyethoxy)ethoxy]thiophene](/img/structure/B12084671.png)
![2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12084674.png)

![cis, trans, trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B12084684.png)



![3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde](/img/structure/B12084707.png)
![7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B12084723.png)
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]-](/img/structure/B12084739.png)


